molecular formula C17H19Cl2N3O3S B2961053 2-(2-(4-Chlorophenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216700-74-1

2-(2-(4-Chlorophenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B2961053
CAS RN: 1216700-74-1
M. Wt: 416.32
InChI Key: XXKKCTKLSBIEOZ-UHFFFAOYSA-N
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Description

The compound is a derivative of 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide . It’s part of a series of analogues synthesized and characterized by elemental analysis, IR, MS, 1H, and 13C NMR . These analogues have been tested for their antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli .


Synthesis Analysis

The synthesis of these analogues involves conventional techniques . For instance, 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues are synthesized using 4-methylbenzenesulfonyl chloride . The compounds are then characterized by IR, MS, NMR, and elemental analysis .


Molecular Structure Analysis

The molecular structure of these compounds is analyzed using valence molecular orbital (MO) calculations with PM6 . The electronic structure of the molecules is believed to play a significant role in their antibacterial activity .


Chemical Reactions Analysis

The chemical reactivity of these compounds is demonstrated in their antibacterial activity. The synthesized compounds are able to inhibit the growth of Staphylococcus aureus and Escherichia coli .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by elemental analysis, IR, MS, 1H, and 13C NMR .

Scientific Research Applications

Heterocyclic Chemistry Synthesis

This compound serves as a precursor in the synthesis of various heterocyclic compounds. Its structure contains multiple reactive sites that can undergo cyclocondensation and cyclization reactions, leading to the formation of five-, six-, seven-, and eight-membered heterocycles . These heterocycles are crucial in the development of new pharmaceuticals and materials with specific properties.

Pharmacology: Inhibition of Ion Channels

In pharmacological research, derivatives of this compound have been studied for their potential as inhibitors of ion channels. Specifically, it has been shown to inhibit TMEM206 mediated currents, which are implicated in acid-induced cell death in colorectal cancer cells . This suggests its potential use in developing treatments for conditions where such cell death is a factor.

Biochemistry: Chloride Ion Transport

Biochemically, the compound has been used to study chloride ion transport across cellular membranes. It acts as an inhibitor of TMEM206, a protein that contributes to acid-induced cell death in various cell types, including neurons and kidney cells . Understanding this process is vital for elucidating the mechanisms of diseases related to ion transport dysregulation.

Chemical Synthesis: Cyanoacetylation

The compound’s derivatives are used in cyanoacetylation reactions, which are key in preparing N-cyanoacetamides. These are important intermediates for constructing biologically active molecules and novel heterocyclic structures, which have diverse applications in medicinal chemistry .

Medicinal Chemistry: Small Molecule Inhibitors

In medicinal chemistry, the compound’s framework is utilized to create small molecule inhibitors targeting specific proteins. For example, it has been used to develop inhibitors against TMEM206, which could lead to new therapeutic agents for treating colorectal cancer .

Biochemical Research: Study of Acidification Processes

The compound is instrumental in biochemical research focused on cellular acidification processes. By inhibiting TMEM206, it helps in studying the role of this protein in acid-induced cell death, which is a significant factor in the pathology of various diseases .

properties

IUPAC Name

2-[[2-(4-chlorophenoxy)acetyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3S.ClH/c1-21-7-6-12-13(8-21)25-17(15(12)16(19)23)20-14(22)9-24-11-4-2-10(18)3-5-11;/h2-5H,6-9H2,1H3,(H2,19,23)(H,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKKCTKLSBIEOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)COC3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4-Chlorophenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

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